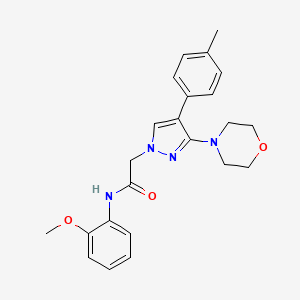

N-(2-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Description

The compound N-(2-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a morpholino group and a p-tolyl moiety. The 2-methoxyphenyl acetamide side chain contributes to its structural uniqueness.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-17-7-9-18(10-8-17)19-15-27(25-23(19)26-11-13-30-14-12-26)16-22(28)24-20-5-3-4-6-21(20)29-2/h3-10,15H,11-14,16H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOCJEFYXLXWCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure includes a pyrazole moiety, which is known for its diverse biological activities. The presence of the morpholino and methoxyphenyl groups may enhance its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that compounds similar to this compound demonstrated effective inhibition against several bacterial strains.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Tested Pathogens |

|---|---|---|---|

| This compound | TBD | TBD | Staphylococcus aureus, E. coli |

| Pyrazole Derivative 1 | 0.22 | 0.25 | Staphylococcus epidermidis |

| Pyrazole Derivative 2 | 0.15 | 0.20 | Klebsiella pneumoniae |

Anticancer Activity

In vitro studies have shown that certain pyrazole derivatives possess anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, a related pyrazole derivative was found to inhibit cell migration and induce G2/M phase arrest in hepatocellular carcinoma (HCC) cells.

Case Study: Anticancer Activity in HCC

A study focusing on pyrazole derivatives reported that one compound significantly inhibited HCC cell migration and reduced colony formation by inducing cell cycle arrest. This suggests that this compound may have similar potential.

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Molecular docking studies have indicated that the carbonyl oxygen atom in the compound can form hydrogen bonds with critical residues in target proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial and Anticancer Research

Table 1: Key Structural and Pharmacological Differences

Key Observations:

Positional Isomerism : The substitution pattern on the phenyl ring (e.g., 2-methoxy vs. 3-methoxy) significantly impacts bioactivity. For instance, compound 39 (2-methoxyphenyl) showed anticancer activity, whereas positional isomers (e.g., ) lack reported data .

Heterocyclic Core Influence : Pyrazole-based analogs (e.g., the target compound) are less studied compared to quinazoline-sulfonyl derivatives (), which exhibit stronger anticancer activity due to their sulfonyl groups enhancing target binding .

Morpholino Group Utility: Morpholino-substituted acetamides (e.g., ) are common in drug design for their solubility and metabolic stability, though their activity depends on auxiliary substituents .

Key Observations:

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., ) achieves moderate yields (54%), while traditional methods (e.g., ) yield up to 72% .

- Spectral Characterization : Pyrazole-acetamides () show characteristic IR peaks at ~1680 cm⁻¹ (C=O stretch) and NMR shifts in the aromatic region (δ 6.8–8.2 ppm) .

Pharmacological Gaps and Opportunities

- Anticancer Potential: While quinazoline-sulfonyl analogs () dominate anticancer research, the target compound’s pyrazole-morpholino scaffold may offer unique kinase inhibition profiles if tested .

- Antimicrobial Activity : Pyrazole-imidazole hybrids () show antimicrobial activity, suggesting the target compound could be screened against bacterial/fungal strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.